CH 150
Description
"CH 150" is a geopolymer engineered for the conservation of Cultural Heritage (CH) structures, particularly in seismic-prone regions like Sicily. It belongs to a class of inorganic aluminosilicate materials synthesized through alkali activation of natural precursors such as clays, volcanic rocks, and ceramics. These geopolymers are designed to meet strict compatibility criteria with historical substrates, ensuring chemical, physical, and aesthetic alignment with original materials .
Key Properties of this compound:
- Composition: Derived from aluminosilicate-rich geomaterials, activated using alkali silicate solutions.
- Thermal Stability: Exhibits four distinct thermal degradation regions (50–150°C, 200–400°C, 400–600°C, and 600–800°C), with mass losses attributed to dehydration, dehydroxylation, and carbonate decomposition .
- Mechanical Performance: High compressive strength and low shrinkage, critical for structural reinforcement in heritage buildings.
- Chemical Compatibility: Low alkali content minimizes efflorescence risks, preserving substrate integrity.
Properties
CAS No. |
70381-44-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3 |
InChI Key |
RCSYPYSJSNRLSK-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Canonical SMILES |
CCC1=C(N=C2C=CC=C(N2C1=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70381-39-4 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one CH 150 CH 150, monohydrochloride CH-150 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH 150 can be achieved through various methods. One common approach involves the condensation of appropriate aldehydes with 2-aminopyridine derivatives under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired pyrido[1,2-a]pyrimidin-4-one structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Fundamental Types of Chemical Reactions
CH150 classifies reactions into five primary categories :
| Reaction Type | General Form | Example |
|---|---|---|
| Combination/Synthesis | A + B → AB | |
| Decomposition | AB → A + B | |
| Single Replacement | A + BC → AC + B | |
| Double Replacement | AB + CD → AD + CB | |
| Combustion | Hydrocarbon + O₂ → CO₂ + H₂O |
These reactions follow the law of conservation of mass , requiring balanced equations to ensure atoms are neither created nor destroyed .
Stoichiometry and Quantitative Relationships
Stoichiometry uses balanced equations to calculate reactant/product quantities. For example, consider the reaction:
If 118.5 mL of 0.8775 M is used:
Experimental Rate Constants in Combustion Reactions
Kinetic studies report reaction rates using the modified Arrhenius equation :
Data from 1,420 combustion-related reactions (1971–1977) include :
| Reaction | A (cm³/mol⁻ⁿ/s) | B | E/R (K) | Uncertainty Factor |
|---|---|---|---|---|
| -0.70 | 8,590 | 1.5–2.0 | ||
| 1.96 | 1,760 | 1.3–1.7 |
These parameters enable modeling of reaction dynamics under varying temperatures.
Scientific Research Applications
CH 150 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of CH 150 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Selection of Comparable Geopolymers
For this analysis, "CH 150" is compared with two functionally similar geopolymers:
- Compound A: A clay-based geopolymer with high calcium content.
- Compound B: A volcanic ash-derived geopolymer enriched with iron oxides.
These compounds were selected based on shared applications in heritage conservation and structural reinforcement.
Structural and Functional Comparison
Table 1: Composition and Raw Material Sources
| Compound | Primary Aluminosilicate Source | Activator | Key Additives |
|---|---|---|---|
| This compound | Kaolinitic clay | Sodium silicate | None |
| Compound A | Metakaolin + limestone | Potassium hydroxide | Calcium carbonate |
| Compound B | Volcanic tuff | Sodium hydroxide | Iron oxide nanoparticles |
Table 2: Thermal Degradation Profiles
| Compound | Mass Loss 50–150°C (%) | Mass Loss 200–400°C (%) | Evolved Gases (TG-FTIR) | DSC Peaks (°C) |
|---|---|---|---|---|
| This compound | 5.2 ± 0.3 | 8.7 ± 0.5 | H₂O, CO₂ | 120, 250 |
| Compound A | 6.1 ± 0.4 | 12.4 ± 0.8 | H₂O, CO₂, SO₂ | 140, 280 |
| Compound B | 4.8 ± 0.2 | 9.3 ± 0.6 | H₂O | 110, 230 |
Key Findings:
- This compound demonstrates superior thermal stability in the 200–400°C range compared to Compound A, attributed to its lower carbonate content and absence of sulfates .
- Compound B exhibits minimal CO₂ evolution due to its volcanic origin, which lacks carbonates, but shows reduced mechanical strength due to porosity from vesicular tuff .
- Compound A ’s high mass loss at 200–400°C correlates with calcium carbonate decomposition, limiting its use in high-temperature environments.
Statistical Grouping via PCA and HCA
Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) of thermogravimetric data from 63 geomaterials classified "this compound" into Cluster 1 , characterized by low carbonate content and high clay purity. In contrast, Compound A and B belong to Cluster 2 (high calcium) and Cluster 3 (volcanic-rich), respectively. This clustering highlights how raw material composition dictates thermal behavior and suitability for conservation .
Discussion of Key Differentiators
Advantages of this compound:
- Lower mass loss at elevated temperatures ensures durability in fire-prone heritage sites.
- Absence of sulfates and carbonates reduces efflorescence and chemical degradation risks.
- Optimal balance of mechanical strength and compatibility with silicate-based historical substrates.
Limitations:
- Requires precise precursor selection to avoid impurities affecting reactivity.
- Higher synthesis costs compared to lime-based mortars, though superior longevity offsets this.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
